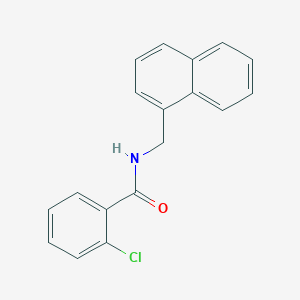

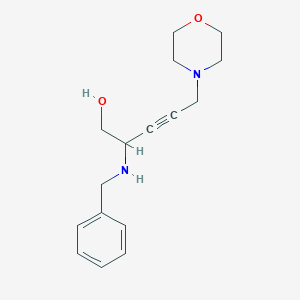

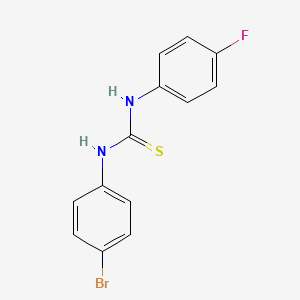

![molecular formula C15H14N4O2 B5503308 3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxadiazole compounds often involves innovative reactions that allow for the efficient construction of the oxadiazole ring. For example, the efficient synthesis of oxadiazolopyridazine derivatives has been developed using a mixture of concentrated nitric and trifluoroacetic acids from precursors like bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides, showcasing the scope of unconventional reactions in creating high energy compounds with notable crystal densities (Ogurtsov et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals critical insights into the spatial arrangement and bond characteristics of these compounds. The parent oxadiazolopyridazine trioxide, for example, was analyzed via single-crystal X-ray diffraction, revealing a planar molecule with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles, which contribute to strong π-π stacking and C-H⋯O hydrogen bonding interactions in its crystal form, leading to a high crystal density (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The reactivity of compounds containing the oxadiazole and pyridazine rings is noteworthy, with various reactions leading to the synthesis of diverse derivatives. For instance, reactions with hydrazine hydrate have been explored to modify the oxadiazole structure, which is crucial for tailoring the compound's reactivity for specific applications. Such modifications can significantly impact the compound's chemical properties and its potential utility in various fields (Takahashi et al., 1995).

科学的研究の応用

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those with oxadiazole and pyridazine rings, are synthesized for their potential in various applications, including materials science and as intermediates in the synthesis of more complex molecules. For instance, Zohdi et al. (1997) discussed the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyridazines, through reactions involving pyrazoloylhydroximoyl chloride, showcasing the versatility of these compounds in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial and Anti-TB Activity

Compounds with oxadiazole and pyridazine structures have been evaluated for their antimicrobial properties. El-Azab et al. (2018) studied oxadiazole derivatives for their anti-tubercular activity, demonstrating significant potential against Mycobacterium tuberculosis, suggesting that modifications of these core structures could lead to effective antimicrobial agents (El-Azab et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target in treating conditions like Alzheimer's disease. Pflégr et al. (2022) synthesized 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains, showing moderate dual inhibition against AChE and BChE, indicating the therapeutic potential of oxadiazole derivatives in neurodegenerative diseases (Pflégr et al., 2022).

Antiviral and Antitrypanosomal Activities

Further, Hashem et al. (2007) explored the conversion of certain furanones with a pyrazolyl group into various heterocyclic systems, including pyrazolo[3,4-d]pyridazines, and studied their antiviral activities against hepatitis A virus (HAV) and herpes simplex virus 1 (HSV-1), indicating potential antiviral applications (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007). Das et al. (1980) synthesized bis(4-guanylphenyl) heterocycles, including pyridazines, demonstrating significant activity against Trypanosoma rhodesiense, suggesting potential use in treating trypanosomiasis (Das, Wallace, & Boykin, 1980).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-propoxyphenyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-10-20-13-8-4-3-6-11(13)15-17-14(19-21-15)12-7-5-9-16-18-12/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDORREQSJVQLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC(=NO2)C3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Propoxyphenyl)-1,2,4-oxadiazol-3-YL]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

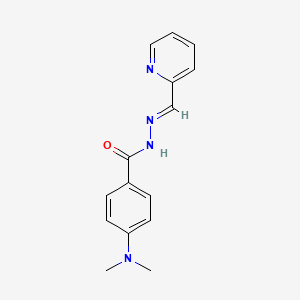

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

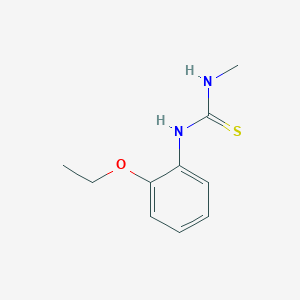

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

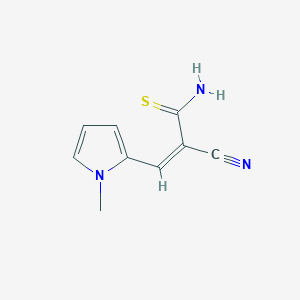

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)